

Application Notes and Protocols for Inducing Mesodermal Commitment in hPSCs using CP21R7

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Compound of Interest		
Compound Name:	CP21R7	
Cat. No.:	B1669472	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages is a cornerstone of regenerative medicine and drug discovery. The mesoderm, one of the three primary germ layers, gives rise to a plethora of cell types, including hematopoietic, endothelial, cardiac, and mesenchymal lineages. Small molecules that modulate key signaling pathways offer a powerful tool for guiding hPSC fate. **CP21R7** is a potent and selective inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β), a key negative regulator of the canonical Wnt/ β -catenin signaling pathway. Inhibition of GSK-3 β by **CP21R7** leads to the stabilization and nuclear translocation of β -catenin, activating Wnt target genes crucial for mesoderm specification. In combination with Bone Morphogenetic Protein 4 (BMP4), **CP21R7** provides a robust method for inducing mesodermal commitment in hPSCs.[1]

CP21R7 exhibits high potency with an IC50 of 1.8 nM for GSK-3β.[1][2][3][4] This high potency suggests that it can be used at low concentrations to effectively induce differentiation. These application notes provide a detailed, representative protocol for the use of **CP21R7** in directing hPSCs towards a mesodermal fate, along with methods for the characterization of the resulting cell population.

Data Presentation



Table 1: Small Molecules for Mesoderm Induction

Compound	Target	Typical Concentration Range	Reference
CP21R7	GSK-3β	1 - 5 μM (representative)	[1][2]
CHIR99021	GSK-3β	3 - 5 μΜ	[5][6]
BMP4	BMP Receptor	10 - 20 ng/mL	[7]

Table 2: Markers for Mesoderm Identification

Marker	Туре	Method of Detection	Time of Expression
Brachyury (T)	Transcription Factor	qRT-PCR, Flow Cytometry	Early Mesoderm
MIXL1	Transcription Factor	qRT-PCR	Early Mesoderm
CD56 (NCAM)	Cell Surface Marker	Flow Cytometry	Early Mesoderm
KDR (VEGFR2)	Cell Surface Marker	Flow Cytometry	Mesoderm Progenitors
CXCR4	Cell Surface Marker	Flow Cytometry	Mesendoderm

Table 3: Representative qRT-PCR Primer Sequences for Mesoderm Markers

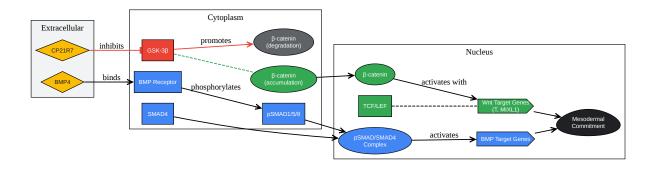


Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
T (Brachyury)	GCTGGATTACATGGTCCCAA G	GGCACTTCAGAAATCGGAG GG
MIXL1	GTCTTCCGACAGACCATGTA CC	CCCGCCTTGAGGATAAGGG
GAPDH	AGGTCGGTGTGAACGGATT TG	TGTAGACCATGTAGTTGAGG TCA

Signaling Pathway

The induction of mesoderm by **CP21R7** and BMP4 involves the interplay of the Wnt and BMP signaling pathways. **CP21R7**, by inhibiting GSK-3 β , allows for the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β -catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, including key mesodermal determinants like Brachyury (T) and MIXL1. BMP4 binds to its cell surface receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which also translocates to the nucleus to regulate the expression of target genes, further promoting mesodermal specification.





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Caption: CP21R7 and BMP4 signaling in mesoderm induction.

Experimental Protocols

Protocol 1: Mesodermal Differentiation of hPSCs using CP21R7 and BMP4

This protocol describes a representative method for inducing mesodermal commitment from hPSCs grown in a feeder-free monolayer culture.

Materials:

- Human pluripotent stem cells (hPSCs)
- mTeSR™1 or similar feeder-free maintenance medium
- Matrigel® or Vitronectin XF[™] coated plates
- DMEM/F-12



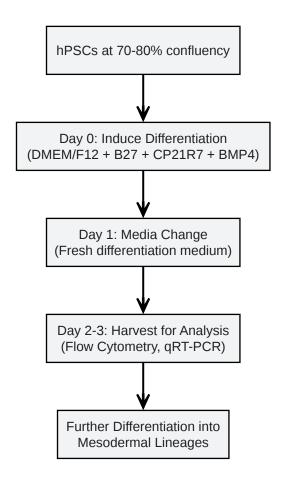
- B-27[™] Supplement
- GlutaMAX™ Supplement
- Penicillin-Streptomycin
- CP21R7 (stock solution in DMSO)
- Recombinant Human BMP4 (stock solution in sterile buffer)
- Accutase[™]
- PBS (Ca2+/Mg2+ free)

Procedure:

- hPSC Culture: Culture hPSCs on Matrigel® or Vitronectin XF™ coated plates in mTeSR™1
 medium until they reach 70-80% confluency.
- Initiation of Differentiation (Day 0):
 - Aspirate the mTeSR™1 medium and wash the cells once with DMEM/F-12.
 - Add the differentiation medium: DMEM/F-12 supplemented with B-27[™], GlutaMAX[™], and Penicillin-Streptomycin.
 - \circ Add **CP21R7** to a final concentration of 3 μ M (this is a representative concentration and may require optimization for different cell lines).
 - Add recombinant human BMP4 to a final concentration of 20 ng/mL.
- Differentiation (Day 1-2):
 - Incubate the cells at 37°C, 5% CO2.
 - On Day 1, perform a full media change with fresh differentiation medium containing
 CP21R7 and BMP4.
- Harvesting and Analysis (Day 2-3):



- The cells are now committed to a mesodermal fate and can be harvested for downstream applications or further differentiation into specific mesodermal lineages.
- For analysis, wash the cells with PBS and detach them using Accutase™.
- Proceed with flow cytometry or RNA extraction for qRT-PCR analysis.



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